![molecular formula C6H11NO B1378901 3-Azabicyclo[3.1.0]hexan-1-ylmethanol CAS No. 1363382-47-1](/img/structure/B1378901.png)
3-Azabicyclo[3.1.0]hexan-1-ylmethanol
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Overview
Description
3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . For instance, the reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis
The molecular formula of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is C6H11NO . The InChI code is 1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 . The molecular weight is 113.16 g/mol .Chemical Reactions Analysis
The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol include a molecular weight of 113.16 g/mol , a topological polar surface area of 32.3 Ų , and a rotatable bond count of 1 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-Azabicyclo[3.1.0]hexan-1-ylmethanol is a key structural feature in the synthesis of various biologically active compounds. Its derivatives are found in natural products, drugs, and agrochemicals, indicating its versatility in medicinal chemistry .
Mu Opioid Receptor Antagonists
This compound provides a practical route to synthesize mu opioid receptor antagonists like CP-866,087, which are important in pain management and addiction treatment .
Cyclopropanation Reactions
It is used in gram-scale cyclopropanation reactions of maleimides to produce a wide spectrum of derivatives with high yields and diastereoselectivities .
Structural Component in Natural Products
As a common structural component, it is involved in the construction of aza[3.1.0]bicycle derivatives traditionally used in natural products and bioactive compounds .
Future Directions
3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. The development of methods enabling the efficient construction of such structures has been a research focus in organic chemistry . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexan-1-ylmethanol (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .
Mode of Action
It is known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine
Biochemical Pathways
The biochemical pathways affected by 3-ABH are likely related to its role as a reuptake inhibitor of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially affecting mood, attention, and pain perception.
Result of Action
The result of 3-ABH’s action would depend on its specific targets and mode of action. As a potential reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could have effects on mood, attention, and pain perception . .
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVUORORNIEOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexan-1-ylmethanol |
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